5-Bromopentanimidamide
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Overview
Description
5-Bromopentanimidamide is an organic compound with the molecular formula C5H11BrN2 It is a brominated derivative of pentanimidamide, characterized by the presence of a bromine atom attached to the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopentanimidamide typically involves the bromination of pentanimidamide. One common method is the reaction of pentanimidamide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pentane chain.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromopentanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentanimidamide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Brominated carboxylic acids.
Reduction: Pentanimidamide.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Bromopentanimidamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromopentanimidamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromopentanoic acid: A brominated carboxylic acid with similar structural features.
5-Bromo-1-pentene: An unsaturated brominated compound used in organic synthesis.
5-Bromoisatin: A brominated derivative of isatin with applications in medicinal chemistry.
Uniqueness
5-Bromopentanimidamide is unique due to its specific structure, which combines the properties of brominated compounds with those of amidines
Properties
CAS No. |
885959-45-5 |
---|---|
Molecular Formula |
C5H11BrN2 |
Molecular Weight |
179.06 g/mol |
IUPAC Name |
5-bromopentanimidamide |
InChI |
InChI=1S/C5H11BrN2/c6-4-2-1-3-5(7)8/h1-4H2,(H3,7,8) |
InChI Key |
NVSZRILZXPKLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CC(=N)N |
Origin of Product |
United States |
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